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molecular formula C18H17NO4 B8567914 N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide CAS No. 72126-70-6

N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide

Cat. No. B8567914
M. Wt: 311.3 g/mol
InChI Key: BEGOPQODUXALJP-UHFFFAOYSA-N
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Patent
US04988828

Procedure details

N-[3-(3-hydroxymethylphenoxy)propyl]phthalimide (16 g) was dissolved in 300 ml of methanol, and 5 g of hydrazine hydrate was added. The mixture was refluxed for 5 hours, and after cooling, the insoluble matter was removed by filtration. The filtrate was concentrated to give 4.85 g (yield 52.1%) of 3-(3-hydroxymethylphenoxy)propylamine.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:21]=[CH:22][CH:23]=1)[O:6][CH2:7][CH2:8][CH2:9][N:10]1C(=O)C2=CC=CC=C2C1=O.O.NN>CO>[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:21]=[CH:22][CH:23]=1)[O:6][CH2:7][CH2:8][CH2:9][NH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
OCC=1C=C(OCCCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
the insoluble matter was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(OCCCN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 52.1%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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